molecular formula C7H8N2O3 B13468188 2-Amino-5-methoxynicotinic acid

2-Amino-5-methoxynicotinic acid

Cat. No.: B13468188
M. Wt: 168.15 g/mol
InChI Key: BWSOMNPZQKEHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methoxynicotinic acid is a substituted nicotinic acid derivative featuring an amino group at position 2 and a methoxy group at position 5 on the pyridine ring. Nicotinic acid derivatives are critical in medicinal chemistry due to their roles as intermediates in drug synthesis and their bioactivity, particularly in metabolic and enzymatic processes .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-amino-5-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H2,8,9)(H,10,11)

InChI Key

BWSOMNPZQKEHOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Methoxylation of Nicotinic Acid Derivatives

A key step in synthesizing 2-amino-5-methoxynicotinic acid is the regioselective introduction of the methoxy group at the 5-position of the pyridine ring. This can be achieved via:

  • Microwave-assisted methoxylation : This modern approach uses microwave irradiation to induce selective methoxylation, improving regioselectivity and purity of the product. For example, methyl 2-amino-6-methoxynicotinate was synthesized using microwave-induced methoxylation followed by esterification and amination steps, demonstrating the potential for similar strategies in preparing 2-amino-5-methoxynicotinic acid derivatives.

Chlorination as a Precursor Step

Chlorination of 2-methoxynicotinic acid at the 5-position is a common intermediate step before amination:

  • Alkali metal hypochlorite chlorination : A novel method involves chlorinating 2-methoxynicotinic acid using alkali metal hypochlorite in aqueous solution at mild temperatures (10–30°C). This selective chlorination avoids the hazards of chlorine gas and yields 5-chloro-2-methoxynicotinic acid with high purity and yield. This intermediate can then be converted to the amino derivative by substitution reactions.

Amination of 5-Methoxynicotinic Acid or Its Derivatives

The introduction of the amino group at the 2-position can be achieved via:

  • Nucleophilic substitution on halogenated intermediates (e.g., 5-chloro-2-methoxynicotinic acid) with ammonia or amine sources.
  • One-pot multi-step synthesis involving aminolysis of benzoxazine intermediates derived from substituted benzoic acids has been reported for related compounds, which can be adapted for 2-amino-5-methoxynicotinic acid derivatives.

Representative Preparation Protocol (Hypothetical Composite)

Step Reagents/Conditions Description Yield/Purity
1. Chlorination 2-Methoxynicotinic acid + alkali metal hypochlorite, aqueous, 10–30°C Selective chlorination at 5-position to give 5-chloro-2-methoxynicotinic acid High yield, pure intermediate
2. Amination 5-Chloro-2-methoxynicotinic acid + ammonia or amine source, solvent, mild heat Nucleophilic substitution of chlorine by amino group at 2-position Moderate to high yield
3. Purification Recrystallization or chromatographic purification Removal of by-products and unreacted materials Purity > 99% achievable

Data and Results Summary from Literature

Reference Method Key Conditions Yield (%) Purity (%) Notes
Alkali metal hypochlorite chlorination Aqueous, 10–30°C, 1:1 to 1:6 substrate:reagent ratio High (not quantified) High purity isolated Avoids chlorine gas hazards
Microwave methoxylation and flow hydrogenation Microwave irradiation, microfluidic hydrogenation Not specified for 2-amino-5-methoxynicotinic acid but analogous compounds Improved regioselectivity and purity Modern synthetic approach
One-pot synthesis via benzoxazine intermediate Multi-step in one pot, aminolysis, electrophilic substitution Moderate yields for related compounds Not specified Potentially adaptable for target compound

Notes on Purification and Quality Control

  • Post-reaction purification often involves pH adjustment and filtration to remove insoluble by-products such as manganese dioxide or pyridinedicarboxylic acids when oxidation methods are used.
  • Ethanol recrystallization at controlled temperatures (0–5°C) followed by drying at 60–70°C improves purity, achieving >99% purity in related nicotinic acid derivatives.
  • Analytical techniques such as TLC, HPLC, and X-ray crystallography are employed to confirm structure and purity.

Chemical Reactions Analysis

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group at position 3 undergoes typical acid-catalyzed reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) to form methyl esters. This reaction is analogous to the synthesis of methyl 2-amino-6-methoxynicotinate via microwave-assisted esterification .

  • Amidation : Reacts with amines (e.g., p-methoxybenzylamine) to form amides, as demonstrated in flow reaction conditions for related nicotinate derivatives .

Table 1: Carboxylic Acid Derivative Reactions

Reaction TypeReagents/ConditionsProduct
EsterificationMethanol, H₂SO₄, 80°CMethyl 2-amino-5-methoxynicotinate
Amidationp-Methoxybenzylamine, DCC, RT2-Amino-5-methoxy-N-(p-methoxybenzyl)nicotinamide

Oxidation of the Amino Group

The primary amine at position 2 can be oxidized to nitro or nitroso derivatives under strong oxidizing conditions. For example:

  • Nitroso formation : Oxidation with hydrogen peroxide (H₂O₂) in acidic media yields 2-nitroso-5-methoxynicotinic acid. Similar oxidation pathways are observed in nicotinamide derivatives .

  • Nitro formation : Potassium permanganate (KMnO₄) under reflux conditions converts the amine to a nitro group.

Reduction of Functional Groups

  • Carboxylic Acid Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (3-hydroxymethyl-2-amino-5-methoxypyridine), though this requires careful control to avoid over-reduction.

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, a reaction critical in pharmaceutical intermediate synthesis .

Substitution Reactions

  • Methoxy Group Demethylation : Treatment with HBr/acetic acid removes the methyl group, yielding 2-amino-5-hydroxynicotinic acid. This reaction is analogous to demethylation observed in 6-methoxynicotinate derivatives .

  • Amino Group Substitution : Diazotization followed by coupling reactions (e.g., Sandmeyer reaction) introduces halides or other groups at position 2 .

Table 2: Substitution Reactions

Target PositionReagentsProduct
5-MethoxyHBr (48%), acetic acid, 110°C2-Amino-5-hydroxynicotinic acid
2-AminoNaNO₂/HCl, CuCN2-Cyano-5-methoxynicotinic acid

Complex Formation and Biological Interactions

The compound interacts with enzymes like nicotinamidases, forming thiohemiacetal intermediates through its amino group . Computational studies suggest potential binding to metalloenzymes via the pyridine nitrogen and carboxylic acid oxygen .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison

CompoundKey Functional GroupsNotable Reactivity
2-Amino-5-methoxynicotinic acidNH₂ (C2), OCH₃ (C5), COOH (C3)High versatility in substitution and oxidation
6-Methoxynicotinic acidOCH₃ (C6), COOH (C3)Limited to esterification and C6 substitutions
5-Fluoronicotinic acidF (C5), COOH (C3)Selective inhibition reversed by nicotinic acid

Key Mechanistic Insights

  • Oxidation Mechanism : The amino group undergoes sequential protonation and electron transfer, forming nitroso intermediates before full oxidation to nitro derivatives .

  • Demethylation : Proceeds via acid-catalyzed cleavage of the methyl ether, generating a hydroxyl group .

Scientific Research Applications

2-Amino-5-methoxynicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cardiovascular diseases.

    Industry: It is used in the development of novel materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Key Applications
2-Amino-5-methylnicotinic acid 532440-94-1 C₇H₈N₂O₂ 152.15 -NH₂ (2), -CH₃ (5) Not reported Pharmaceutical intermediates
2-Amino-5-bromonicotinic acid 927637-85-2 C₆H₅BrN₂O₂ 217.02 -NH₂ (2), -Br (5) Not reported Chemical synthesis
6-Methoxynicotinic acid 66572-55-2 C₇H₇NO₃ 153.14 -OCH₃ (6) Not reported Drug development
2-Aminonicotinic acid 5345-47-1 C₆H₆N₂O₂ 138.12 -NH₂ (2) 295–297 Biochemical research

Notes:

  • Substituent Effects: Methoxy (-OCH₃): Electron-donating, increases polarity and solubility compared to methyl (-CH₃) or bromo (-Br) groups. This may enhance bioavailability in drug design . Methyl (-CH₃): Hydrophobic, likely reducing solubility but improving membrane permeability .
  • Positional Isomerism: Moving the methoxy group from position 5 (hypothetical in 2-amino-5-methoxynicotinic acid) to position 6 (as in 6-methoxynicotinic acid) changes electronic distribution, impacting hydrogen-bonding interactions and crystal packing .

Physicochemical Properties

  • Melting Points: 2-Aminonicotinic acid (unsubstituted at position 5) has a high melting point (295–297°C) due to strong intermolecular hydrogen bonding . Substituents like -Br or -OCH₃ may lower melting points by disrupting crystalline packing.
  • Solubility: Methoxy groups enhance water solubility compared to methyl or bromo substituents. For example, 6-methoxynicotinic acid is more soluble in polar solvents than 2-amino-5-methylnicotinic acid .

Biological Activity

2-Amino-5-methoxynicotinic acid (AMNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications, supported by relevant research findings.

Chemical Structure and Properties

2-Amino-5-methoxynicotinic acid features a pyridine ring with an amino group at the 2-position and a methoxy group at the 5-position. This unique arrangement contributes to its biological activity, influencing interactions with various biological systems.

Biological Activities

1. Antimicrobial Properties
Research indicates that AMNA exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell envelope integrity, leading to cell lysis and death .

2. Anti-inflammatory Effects
AMNA has been studied for its anti-inflammatory properties, potentially modulating inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines and chemokines, contributing to reduced inflammation in various models of disease .

3. Neuroprotective Effects
Emerging evidence suggests that AMNA may have neuroprotective properties. It appears to enhance neuronal survival under stress conditions by modulating signaling pathways involved in cell survival and apoptosis .

The biological effects of AMNA can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : AMNA may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators .
  • Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability, which could explain its neuroprotective effects .

Table 1: Summary of Biological Activities of 2-Amino-5-Methoxynicotinic Acid

Activity TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus; disrupts cell envelope integrity
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces inflammation in animal models
NeuroprotectiveEnhances neuronal survival; modulates apoptotic pathways

Case Study: Anti-inflammatory Activity in Animal Models

In a study investigating the anti-inflammatory effects of AMNA, mice were treated with the compound prior to inducing an inflammatory response using lipopolysaccharide (LPS). Results showed a significant reduction in serum levels of TNF-alpha and IL-6, indicating that AMNA effectively mitigates systemic inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-Amino-5-methoxynicotinic acid, and how can reaction conditions be optimized?

  • Methodology : Start with commercially available 5-aminonicotinic acid derivatives. Introduce methoxy groups via nucleophilic substitution or catalytic methylation. For example, use sodium methoxide in methanol under reflux, monitoring reaction progress via TLC. Optimize yield by adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of precursor to methoxy donor). Purify via recrystallization in ethanol/water .

Q. What safety protocols and storage conditions are critical for handling 2-Amino-5-methoxynicotinic acid?

  • Guidelines : Store in airtight containers at 2–8°C to prevent degradation. Use fume hoods and PPE (gloves, goggles) during handling. Refer to SDS for hazard-specific first-aid measures (e.g., skin/eye rinsing protocols). Avoid prolonged storage; validate stability via periodic HPLC analysis. Dispose of waste via certified hazardous waste services .

Q. Which analytical techniques are optimal for verifying the structural integrity and purity of 2-Amino-5-methoxynicotinic acid?

  • Techniques : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy proton resonance at δ 3.8–4.0 ppm). FT-IR can identify carbonyl (C=O, ~1680 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups. Purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting melting point (mp) data for 2-Amino-5-methoxynicotinic acid in literature be resolved experimentally?

  • Resolution Strategy : Perform differential scanning calorimetry (DSC) to identify polymorphs. Compare recrystallized samples (using solvents like DMSO or ethanol) with literature mp ranges (e.g., 270–280°C). Test for impurities via elemental analysis or mass spectrometry. Document solvent-dependent polymorphism in supplementary data .

Q. What computational approaches predict the reactivity of 2-Amino-5-methoxynicotinic acid in nucleophilic reactions?

  • Modeling : Employ density functional theory (DFT) to calculate electron density maps, identifying reactive sites (e.g., C-2 amino group as a nucleophile). Molecular docking studies can simulate interactions with biological targets (e.g., enzymes requiring pyridine-based cofactors). Validate predictions with kinetic experiments (e.g., monitoring substituent exchange rates) .

Q. How can the methoxy group be selectively modified to synthesize bioactive analogs of 2-Amino-5-methoxynicotinic acid?

  • Synthetic Strategy : Replace methoxy with halogen (e.g., Cl/Br via electrophilic substitution) or alkyl groups (e.g., ethyl using Williamson ether synthesis). Evaluate bioactivity in vitro (e.g., enzyme inhibition assays for antimicrobial or anticancer activity). Compare analogs using SAR studies, focusing on logP and hydrogen-bonding capacity .

Data Contradiction Analysis

  • Case Study : If NMR data conflicts with theoretical predictions (e.g., unexpected coupling constants), re-examine sample preparation (e.g., deuteration efficiency) or consider tautomeric equilibria. Cross-validate with X-ray crystallography (if crystalline) to resolve structural ambiguities .

Experimental Design Considerations

  • Controls : Include a negative control (unsubstituted nicotinic acid) in reactivity studies. For stability tests, use accelerated aging conditions (40°C/75% RH for 4 weeks) to simulate long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.